7-methoxy-2-methyl-1H-indole-3-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
354574-21-3 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
7-methoxy-2-methyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-6-9(11(13)14)7-4-3-5-8(15-2)10(7)12-6/h3-5,12H,1-2H3,(H,13,14) |
InChI Key |
ARJNLHYCQMPIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)OC)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methoxy 2 Methyl 1h Indole 3 Carboxylic Acid and Its Precursors
Classical Synthetic Routes to the Indole (B1671886) Carboxylic Acid Core
The foundational structure of 7-methoxy-2-methyl-1H-indole-3-carboxylic acid is the indole ring. Several classical methods have been established for the synthesis of such heterocyclic systems.
Adaptations of Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, stands as one of the most significant and widely used methods for preparing substituted indoles. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.comwikipedia.org This process forms a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement under acidic conditions to produce the indole ring after eliminating ammonia. wikipedia.org
For the synthesis of precursors to this compound, this method can be adapted by selecting appropriately substituted starting materials. The synthesis would begin with (2-methoxy-6-methylphenyl)hydrazine (B13615924) and a pyruvate (B1213749) derivative, which upon reaction and cyclization, would form the 7-methoxy-2-methyl-1H-indole core. The choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) is crucial for the reaction's success. wikipedia.org While a one-pot synthesis is possible, the intermediate arylhydrazones are often not isolated. thermofisher.com
| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product Core |
| (2-methoxy-6-methylphenyl)hydrazine | Pyruvic acid or its ester | Acid-catalyzed condensation and rearrangement | 7-methoxy-2-methyl-1H-indole |
Madelung Synthesis and Related Procedures
The Madelung synthesis, first reported in 1912, is another classical method that produces indoles through the intramolecular cyclization of N-phenylamides at high temperatures using a strong base. wikipedia.org The reaction typically involves heating an N-acyl-o-toluidine with a base like sodium or potassium alkoxide, which facilitates the cyclization. wikipedia.orgquimicaorganica.org The mechanism proceeds via the formation of a benzylic carbanion which then cyclizes onto the amide substituent. quimicaorganica.org
To apply this to the 7-methoxy-2-methyl-1H-indole core, one would start with N-acetyl-2-methoxy-6-methylaniline. The high temperatures (200–400 °C) and strong bases required are significant limitations of the original Madelung synthesis. wikipedia.org However, modifications such as the Smith-modified Madelung synthesis, which uses organolithium reagents on N-trimethylsilyl anilines, allow the reaction to proceed under milder conditions. wikipedia.org
| Precursor | Reagents | Key Feature |
| N-acyl-o-toluidine derivative | Strong base (e.g., Na ethoxide) | High-temperature intramolecular cyclization |
| N-(2-methoxy-6-methylphenyl)acetamide | Strong base | Forms the 7-methoxy-1H-indole ring |
Larock Indole Synthesis and Palladium-Catalyzed Cyclizations
A more modern classical approach, the Larock indole synthesis, is a powerful palladium-catalyzed heteroannulation reaction. wikipedia.orgub.edu Reported by Richard C. Larock in 1991, this method synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org The reaction is highly versatile and tolerates a wide range of functional groups. nih.gov
The general mechanism involves the reduction of Pd(II) to Pd(0), followed by oxidative addition of the o-iodoaniline. wikipedia.orgub.edu The alkyne then coordinates to the palladium complex and undergoes migratory insertion. Finally, the nitrogen displaces the halide in an intramolecular fashion, and reductive elimination yields the indole product. wikipedia.org This method is particularly useful for producing 2,3-disubstituted indoles with excellent regioselectivity. ub.edunih.gov By choosing an appropriately substituted o-iodoaniline (e.g., 2-iodo-3-methoxyaniline) and an alkyne, this method can be used to construct a variety of substituted indole cores.
| Reactant 1 | Reactant 2 | Catalyst System | Key Advantage |
| o-Iodoaniline derivative | Disubstituted alkyne | Palladium(II) acetate, base (e.g., K₂CO₃), ligand (e.g., PPh₃) | High versatility and regioselectivity for 2,3-disubstituted indoles. wikipedia.orgnih.gov |
Modern Approaches in this compound Synthesis
Recent synthetic strategies often focus on efficiency, scalability, and the application of green chemistry principles. For this compound, this involves streamlined, multi-step syntheses from readily available indole precursors.
N-Alkylation Strategies for Indole Derivatives
The synthesis of specific derivatives of this compound may require the introduction of a substituent on the indole nitrogen. N-alkylation is a common step to achieve this. A reported efficient method for a related compound involves the N-alkylation of 7-methoxy-2-methylindole. semanticscholar.orgresearchgate.net
Classical conditions for this transformation often use sodium hydride (NaH) as a base in a solvent like DMF or THF, followed by the addition of an alkyl halide. rsc.org An improved, scalable process for a key intermediate involves the N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine (B1582488) hydrochloride in the presence of potassium carbonate (K₂CO₃) in DMF. This step proceeds cleanly and in high yield without the need for chromatographic purification. semanticscholar.org
| Indole Substrate | Alkylating Agent | Base/Solvent | Yield |
| 7-methoxy-2-methylindole | 4-(2-chloroethyl)morpholine hydrochloride | K₂CO₃ / DMF | 98% semanticscholar.org |
Trichloroacetylation and Hydrolysis Techniques
To introduce the carboxylic acid group at the C3 position of the indole ring, a two-step process of trichloroacetylation followed by hydrolysis is highly effective. This method provides a direct route to the desired indole-3-carboxylic acid. semanticscholar.orgresearchgate.net
| Intermediate | Reagent | Product of Step 1 | Reagent for Step 2 | Final Product | Overall Yield (2 steps) |
| 1-substituted-7-methoxy-2-methylindole | Trichloroacetyl chloride | 1-substituted-7-methoxy-2-methyl-3-trichloroacetyl-1H-indole | 1N NaOH | 1-substituted-7-methoxy-2-methyl-1H-indole-3-carboxylic acid | 90% semanticscholar.org |
Transition-Metal Catalyzed C-H Functionalization Strategies (General Indole Synthesis)
The direct functionalization of carbon-hydrogen (C–H) bonds has become a powerful tool in organic synthesis, and the indole scaffold has been a major focus of this research. rsc.org Transition-metal catalysis is central to these strategies, offering pathways to modify the indole nucleus with high degrees of selectivity. researchgate.net
Historically, the intrinsic reactivity of the indole ring favors electrophilic substitution at the C3 position, with the C2 position being the next most accessible. bohrium.com However, modern methodologies using transition metals like palladium (Pd), rhodium (Rh), and ruthenium (Ru) have enabled the functionalization of previously less accessible positions. rsc.org A significant challenge in this field is controlling the regioselectivity of the C–H activation. Elegant methods have been developed to selectively functionalize the benzenoid moiety of the indole at the C4, C5, C6, and C7 positions. bohrium.comacs.org This is often achieved by installing a directing group on the indole nitrogen, which coordinates to the metal catalyst and guides the C-H activation to a specific site.
These strategies have broadened the scope of possible indole derivatives, allowing for the introduction of a wide array of functional groups, including aryl, alkenyl, and acyl groups. rsc.org Such advancements are crucial for creating diverse molecular libraries for drug discovery and materials science.
Flow Chemistry and Continuous Synthesis Methodologies (General Organic Synthesis)
Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing in organic synthesis. mdpi.comnih.gov This technology utilizes microreactors or packed-bed reactors where reagents are continuously pumped, mixed, and reacted in a flowing stream. This approach offers several advantages, including superior heat and mass transfer, enhanced safety profiles for hazardous reactions, and improved scalability and reproducibility. acs.org
The synthesis of heterocyclic compounds, particularly indoles, has greatly benefited from flow chemistry. researchgate.net Classic indole syntheses, such as the Fischer, Reissert, and Hemetsberger–Knittel methods, have been successfully adapted to continuous flow systems. mdpi.com For example, the Fischer indole synthesis can be performed under high-temperature and pressure conditions in a flow reactor, leading to significantly reduced reaction times and high productivity. mdpi.com Similarly, flow chemistry can mitigate the risks associated with potentially explosive intermediates, such as azides in the Hemetsberger–Knittel synthesis, by ensuring they are generated and consumed in small volumes continuously. mdpi.com
The integration of flow chemistry with other enabling technologies, such as microwave irradiation and solid-supported catalysts, has further expanded its utility, allowing for the development of fully automated, multi-step synthetic sequences. acs.org
Optimization of Reaction Conditions and Yield Enhancements in this compound Preparation
The efficient preparation of specifically substituted indoles like this compound is critical for its use in further synthetic applications. Research has focused on developing optimized, scalable synthetic routes that avoid cumbersome purification steps like chromatography.
The rationale for this sequence was to circumvent issues encountered in previous methods, where direct functionalization of an indole-3-carboxylate (B1236618) precursor led to undesired side reactions due to the increased acidity of the 2-methyl group. researchgate.net By introducing the C3 functionality later in the sequence, these side reactions were avoided, leading to a cleaner reaction and higher yield.
| Step | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 1. N-Alkylation | 7-methoxy-2-methylindole, 4-(2-chloroethyl)morpholine hydrochloride, NaH, DMF | 1-(2-Morpholinoethyl)-7-methoxy-2-methyl-1H-indole | 94% |
| 2. Trichloroacetylation | Trichloroacetyl chloride, Et3N, CH2Cl2 | 2,2,2-Trichloro-1-(1-(2-morpholinoethyl)-7-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one | 99% |
| 3. Hydrolysis | 1N NaOH, THF | 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid | 95% |
Data derived from an optimized synthesis of an N-substituted derivative of the target compound. researchgate.net
Synthesis of this compound as an Intermediate
The carboxylic acid functional group at the C3 position of the indole ring is a versatile handle for further molecular elaboration. The N-substituted derivative, 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, serves as a key intermediate in the synthesis of novel and potent cannabinoid (CB2) receptor ligands. researchgate.net The development of selective CB2 ligands is a significant area of research for treating inflammatory conditions. nih.gov
In this context, the indole-3-carboxylic acid is activated and then coupled with various amines to form a diverse library of 3-amidoindole derivatives. researchgate.net This amide coupling reaction is a standard transformation in medicinal chemistry. For example, the intermediate was reacted with amines like (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine to produce compounds that bind selectively to the CB2 receptor and demonstrate excellent potency in in vivo models of inflammation. researchgate.net The efficient, multi-step synthesis of the carboxylic acid intermediate was crucial for enabling these subsequent drug discovery efforts. researchgate.net
| Starting Intermediate | Reaction Type | Resulting Compound Class | Biological Target |
|---|---|---|---|
| 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid | Amide Coupling | 3-Amidoindoles | Cannabinoid (CB2) Receptor |
| 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid | Amide Coupling and Cyclization | Indolopyridones | Cannabinoid (CB2) Receptor |
Information based on the use of the N-substituted derivative as a key intermediate. researchgate.net
Derivatization Strategies and Analogue Design of 7 Methoxy 2 Methyl 1h Indole 3 Carboxylic Acid
Esterification and Amidation at the Carboxylic Acid Moiety
The carboxylic acid group at the C-3 position of the indole (B1671886) ring is a primary site for chemical modification, allowing for the synthesis of a wide array of ester and amide derivatives.
Synthesis of Alkyl and Aryl Esters
The conversion of 7-methoxy-2-methyl-1H-indole-3-carboxylic acid to its corresponding esters is a fundamental strategy for modifying its physicochemical properties. Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst, can be employed. For instance, reaction with methanol or ethanol under acidic conditions would yield the corresponding methyl or ethyl esters.
While direct synthesis of a wide range of specific alkyl and aryl esters of this compound is not extensively detailed in the readily available literature, general methods for ester synthesis are well-established. For example, alkylation of the carboxylate salt with an appropriate alkyl halide is a common approach. The synthesis of methyl 7-methoxy-2-methyl-1H-indole-3-carboxylate has been reported, often as an intermediate in the synthesis of more complex molecules. One reported synthesis of a related compound, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, involved the reaction of the corresponding carboxylic acid with sodium methoxide and copper(I) iodide in methanol and DMF, followed by N-methylation with dimethyl sulfate. nih.gov
The synthesis of various functionalized 2-methyl-1H-indole-3-carboxylate derivatives has been achieved through palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines derived from anilines and methyl acetoacetate, often utilizing microwave irradiation to improve yields and regioselectivity. mdpi.com This methodology allows for the introduction of a variety of substituents on the indole ring prior to the formation of the methyl ester at the 3-position.
Table 1: Examples of Synthesized 2-Methyl-1H-indole-3-carboxylate Derivatives
| Compound Name | Substituents | Reference |
| Methyl 2-methyl-1H-indole-3-carboxylate | None | mdpi.com |
| Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | 5-Bromo | mdpi.com |
| Methyl 5,7-dichloro-2-methyl-1H-indole-3-carboxylate | 5,7-Dichloro | mdpi.com |
| Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate | 5-Nitro | mdpi.com |
| Methyl 2,5,7-trimethyl-1H-indole-3-carboxylate | 5,7-Dimethyl | mdpi.com |
Formation of Primary, Secondary, and Tertiary Amides
The synthesis of amides from this compound represents a critical pathway for generating compounds with diverse biological activities. The general approach involves the activation of the carboxylic acid followed by reaction with a primary, secondary, or tertiary amine. Common activating agents include thionyl chloride to form the acid chloride, or coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
A notable application of this strategy is in the synthesis of novel cannabinoid receptor modulators. For instance, 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid serves as a key intermediate in the synthesis of potent and selective CB2 receptor ligands. semanticscholar.org The synthesis of these 3-amidoindole derivatives involves coupling the carboxylic acid with the desired amine.
While specific examples of a broad range of primary, secondary, and tertiary amides derived directly from this compound are not extensively documented in single comprehensive studies, the general principles of amide bond formation are widely applicable. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity for the desired amide product.
Modifications at the Indole Nitrogen (N-H) Position
The nitrogen atom of the indole ring provides another key site for derivatization, allowing for the introduction of various alkyl and acyl groups, which can significantly influence the biological and pharmacological properties of the resulting compounds.
N-Alkylation and N-Acylation Reactions
N-alkylation of the 7-methoxy-2-methyl-1H-indole scaffold is a common strategy to introduce diverse functional groups. A reported efficient method for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid involves the N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine (B1582488) hydrochloride. semanticscholar.orgresearchgate.net This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, facilitating its nucleophilic attack on the alkylating agent.
N-acylation of indoles can be achieved using various acylating agents such as acid chlorides or anhydrides. A chemoselective N-acylation of indoles using thioesters as a stable acyl source has been reported, providing a mild and efficient method for synthesizing N-acylated indoles. beilstein-journals.org While this study did not specifically use this compound, the methodology is broadly applicable to substituted indoles. The reaction of 3-methyl-1H-indole with S-methyl butanethioate in the presence of cesium carbonate yielded the corresponding N-acylated product. beilstein-journals.org Another example is the acetylation of ethyl 1H-indole-3-carboxylate using acetic anhydride and pyridine. nih.gov
Table 2: Examples of N-Functionalized Indole Derivatives
| Starting Material | Reagent | Product | Reference |
| 7-methoxy-2-methylindole | 4-(2-chloroethyl)morpholine hydrochloride | 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole | semanticscholar.orgresearchgate.net |
| 3-methyl-1H-indole | S-methyl butanethioate | 1-(3-methyl-1H-indol-1-yl)butan-1-one | beilstein-journals.org |
| Ethyl 1H-indole-3-carboxylate | Acetic anhydride, pyridine | Ethyl 1-acetyl-1H-indole-3-carboxylate | nih.gov |
Stereoselective N-Functionalization (General Indole Derivatization)
The development of stereoselective methods for the N-functionalization of indoles is an area of significant interest in medicinal chemistry, as the chirality of a molecule can profoundly impact its biological activity. While specific examples of stereoselective N-functionalization of this compound are not prevalent in the literature, general strategies for the asymmetric N-alkylation of indoles have been developed.
These methods often employ chiral catalysts, such as organocatalysts or transition metal complexes, to control the stereochemical outcome of the reaction. For instance, palladium-catalyzed N-functionalization of indoles with chiral sulfoxide-phosphines has been shown to proceed with high stereoselectivity. mdpi.com The reaction of methyl indole-2-carboxylate with racemic (E)-1,3-diphenylallyl acetate in the presence of a chiral palladium catalyst yielded the N-alkylated product with 97% enantiomeric excess (ee). mdpi.com Such methodologies could potentially be adapted for the stereoselective N-functionalization of this compound derivatives, offering a route to chiral analogues with potentially enhanced or novel biological activities.
Substituent Variations on the Indole Ring System
Altering the substituents on the benzene (B151609) portion of the indole ring is a powerful strategy for fine-tuning the electronic and steric properties of the molecule, thereby influencing its reactivity and biological profile. The presence of the methoxy (B1213986) group at the 7-position already activates the indole ring towards electrophilic substitution.
The synthesis of various substituted methoxy-activated indoles has been extensively reviewed. chim.it Common synthetic routes to substituted indoles include the Fischer, Bischler, and Hemetsberger indole syntheses. These methods allow for the incorporation of a wide range of substituents onto the aniline precursor, which then forms the benzene ring of the indole.
For example, the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate has been reported starting from vanillin. chim.it This multi-step synthesis involves nitration and bromination of the aromatic ring, demonstrating that additional functional groups can be introduced onto the methoxy-substituted benzene ring. Furthermore, a microwave-assisted, palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives allows for the use of various substituted anilines, leading to indoles with substituents such as bromo, chloro, nitro, and methyl groups at different positions on the indole ring. mdpi.com Halogenated indoles, for instance, are valuable intermediates for further functionalization through cross-coupling reactions. nih.gov
The electronic nature of these substituents can significantly impact the reactivity of the indole core. Electron-donating groups generally enhance the nucleophilicity of the indole ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the nucleophilicity. These substituent effects can be strategically utilized to direct further chemical modifications on the indole scaffold.
Development of Isosteres and Bioisosteres of the Methoxy and Methyl Groups
Bioisosterism refers to the replacement of a functional group within a molecule with another group of similar physical or chemical properties to create a new compound with similar biological activity. cambridgemedchemconsulting.com This strategy is widely used in medicinal chemistry to enhance potency, improve selectivity, alter pharmacokinetic properties, or reduce toxicity. scripps.edunih.gov
Methoxy Group Bioisosteres: The 7-methoxy group is a key feature of the molecule, acting as a hydrogen bond acceptor and influencing the electronic properties of the ring. However, methoxy groups can be susceptible to metabolic O-demethylation. Replacing it with a bioisostere can address this liability while maintaining or improving activity.
Methyl Group Bioisosteres: The 2-methyl group contributes to the molecule's lipophilicity and steric profile. Its replacement can be used to probe the steric requirements of the biological target or to block sites of metabolic oxidation.
Table 3: Potential Bioisosteric Replacements for Methoxy and Methyl Groups
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Methoxy (-OCH₃) | Hydroxyl (-OH) | Can act as H-bond donor and acceptor. |
| Fluoro, Difluoromethyl (-F, -CHF₂) | Increases metabolic stability, modulates electronics. researchgate.net | |
| Trifluoromethoxy (-OCF₃) | More metabolically stable, electron-withdrawing. researchgate.net | |
| Small alkylthio (-SCH₃) | Similar size and electronics. researchgate.net | |
| Amino, Dimethylamino (-NH₂, -N(CH₃)₂) | Can act as H-bond donor/acceptor, alters basicity. | |
| Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Probes for additional steric tolerance. |
| Trifluoromethyl (-CF₃) | Electron-withdrawing, increases metabolic stability. | |
| Halogens (-Cl, -Br) | Similar size, alters electronics and lipophilicity. | |
| Cyano (-CN) | Similar size, electron-withdrawing, polar. scripps.edu | |
| Cyclopropyl | Introduces conformational constraint, metabolically stable. pressbooks.pub |
Structure Activity Relationship Sar Investigations of 7 Methoxy 2 Methyl 1h Indole 3 Carboxylic Acid Analogues
Design Principles for SAR Studies of Indole (B1671886) Derivatives
The design of SAR studies for indole derivatives, including analogues of 7-methoxy-2-methyl-1H-indole-3-carboxylic acid, is guided by a combination of rational, computer-aided methods and high-throughput chemical synthesis strategies.
Rational design of novel analogues often begins with understanding the interaction of the parent compound with its biological target. nih.gov Molecular modeling techniques, such as docking studies, are employed to predict the binding orientation and affinity of this compound within the active site of a target protein. researchgate.net These computational models help to visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.
For instance, the methoxy (B1213986) group at the 7-position, the methyl group at the 2-position, and the carboxylic acid at the 3-position of the indole scaffold are all potential points of interaction that can be explored. Molecular modeling can simulate the effects of modifying these groups or introducing new substituents at other positions on the indole ring (e.g., positions 4, 5, and 6). This allows for the prioritization of synthetic targets that are most likely to exhibit enhanced biological activity. nih.gov
Combinatorial chemistry provides a powerful set of techniques for rapidly generating large libraries of diverse, yet structurally related, analogues of a lead compound. This approach is particularly useful for exploring the SAR of the indole scaffold. By systematically varying the substituents at different positions of the this compound core, a wide range of chemical space can be explored efficiently.
Common combinatorial strategies for indole derivatives involve the use of solid-phase synthesis, where the indole core is attached to a resin, and various building blocks are sequentially added. This allows for the creation of a library of compounds with diverse functionalities. For example, the carboxylic acid group at the 3-position can be converted to a variety of amides or esters, while different alkyl or aryl groups can be introduced at the N-1 position of the indole ring. High-throughput screening of these libraries against a biological target can then quickly identify promising new lead compounds.
Impact of Substituents on Molecular Conformation and Electronic Properties
The introduction of different substituents to the this compound scaffold can have a profound impact on the molecule's three-dimensional shape (conformation) and the distribution of electrons within its structure (electronic properties). rsc.org These changes, in turn, can significantly alter the compound's biological activity.
To illustrate the potential impact of substituents, the following table presents hypothetical data on how different modifications to the parent structure could influence a theoretical biological activity.
| Compound ID | R1 (at N-1) | R4 (at C-4) | R5 (at C-5) | R6 (at C-6) | Theoretical IC50 (nM) |
| Parent | H | H | H | H | 100 |
| Analogue 1 | CH3 | H | H | H | 80 |
| Analogue 2 | H | F | H | H | 150 |
| Analogue 3 | H | H | Cl | H | 90 |
| Analogue 4 | H | H | H | OCH3 | 120 |
| Analogue 5 | CH3 | H | Cl | H | 50 |
This table presents illustrative data to demonstrate SAR principles and does not represent actual experimental results.
Elucidation of Key Pharmacophoric Features within the Indole Scaffold
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and to elicit a particular response. For analogues of this compound, identifying the key pharmacophoric features is a critical step in understanding their mechanism of action and in designing more potent compounds. d-nb.info
Pharmacophore models can be generated based on the structures of a series of active compounds (ligand-based) or from the structure of the biological target with a bound ligand (structure-based). d-nb.info For the indole scaffold, common pharmacophoric features include:
Hydrogen bond donors and acceptors: The N-H group of the indole ring and the carboxylic acid group are potential hydrogen bond donors and acceptors. researchgate.netresearchgate.net
Hydrophobic regions: The aromatic indole ring itself constitutes a significant hydrophobic feature.
Aromatic centers: The indole ring can participate in pi-pi stacking interactions.
A hypothetical pharmacophore model for a series of this compound analogues might include a hydrogen bond acceptor feature at the 7-methoxy group, a hydrophobic feature corresponding to the 2-methyl group, and a hydrogen bond donor/acceptor feature at the 3-carboxylic acid group.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying the structural features of molecules (descriptors), QSAR models can predict the activity of novel compounds and provide insights into the structural requirements for activity.
2D-QSAR models correlate biological activity with two-dimensional molecular descriptors, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. mdpi.com These models are computationally less intensive and can be useful for identifying general trends in SAR. For example, a 2D-QSAR study might reveal that increasing the hydrophobicity of a particular region of the molecule leads to increased activity.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. nih.govresearchgate.netnih.gov In these approaches, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.
For a series of this compound analogues, a 3D-QSAR study could generate contour maps indicating that:
A region of positive electrostatic potential near the 7-methoxy group is favorable for activity.
A sterically bulky group at the 5-position is detrimental to activity.
A region of negative electrostatic potential near the 3-carboxylic acid is essential for activity.
The following table provides an example of descriptors that might be used in a QSAR study of this compound analogues and their hypothetical correlation with activity.
| Compound ID | LogP | Molar Refractivity | Dipole Moment | Predicted pIC50 |
| Parent | 2.5 | 60 | 3.1 | 7.00 |
| Analogue 1 | 2.8 | 65 | 3.3 | 7.10 |
| Analogue 2 | 2.6 | 61 | 3.5 | 6.82 |
| Analogue 3 | 3.0 | 63 | 3.0 | 7.05 |
| Analogue 4 | 2.4 | 62 | 3.4 | 6.92 |
| Analogue 5 | 3.3 | 68 | 3.2 | 7.30 |
This table presents illustrative data to demonstrate QSAR principles and does not represent actual experimental results.
Descriptor Selection and Model Validation
In the quantitative structure-activity relationship (QSAR) investigations of this compound analogues, the careful selection of molecular descriptors and rigorous validation of the developed models are critical steps to ensure the reliability and predictive power of the resulting equations. These processes establish a statistically significant correlation between the structural features of the compounds and their biological activities.
The development of robust QSAR models commences with the calculation of a wide array of molecular descriptors that characterize the physicochemical properties, topology, and three-dimensional structure of the studied analogues. These descriptors typically fall into several categories, including steric, electronic, hydrophobic, and hydrogen-bond donor/acceptor fields. For a series of 5-hydroxy-1H-indole-3-carboxylates, which are structurally related to the title compound, comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) were employed. nih.gov In such studies, the selection of descriptors is implicitly handled through the generation of 3D grid-based fields (steric and electrostatic for CoMFA; steric, electrostatic, hydrophobic, and hydrogen-bond acceptor/donor for CoMSIA). nih.gov
For other indole derivatives, a common approach involves calculating a large pool of descriptors and then using statistical methods to select a subset that has the most significant correlation with the biological activity, while avoiding inter-correlation among the descriptors. nih.govijpsr.com
Once the descriptors are selected and a QSAR model is generated, it must undergo stringent validation to assess its predictive capability and robustness. Validation is typically performed using both internal and external methods.
Internal Validation is often carried out using the leave-one-out (LOO) cross-validation technique. In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) is indicative of a model with good predictive power. For instance, in a study on 5-hydroxy-1H-indole-3-carboxylates, the CoMFA model yielded a q² of 0.689, suggesting a high degree of internal consistency. nih.gov
External Validation involves the use of a test set, which is a subset of the initial data that is not used in the model development. The model's ability to predict the activity of the compounds in the test set is a true measure of its predictive power for new, untested compounds. The predictive correlation coefficient (r²_pred) is a common metric for external validation. A study on dispiroindole derivatives reported a predictive r² ranging from 0.605 to 0.773 for their QSAR models.
A variety of statistical parameters are used to evaluate the quality of a QSAR model. In a study of isatin (B1672199) and indole-based compounds, the validity of the models was assessed using several standard criteria. nih.gov These parameters, along with those from the study on 5-hydroxy-1H-indole-3-carboxylates, are summarized in the tables below. nih.govnih.gov
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | r² | Measures the goodness of fit of the model. | > 0.6 |
| Cross-validated Correlation Coefficient | q² | A measure of the internal predictive ability of the model. | > 0.5 |
| Standard Error of Estimate | SEE | The standard deviation of the regression. | Low value |
| F-statistic | F | A measure of the statistical significance of the model. | High value |
| Predictive R-squared | r²_pred | A measure of the predictive power of the model for an external test set. | > 0.5 |
A specific example of the statistical validation for CoMFA and CoMSIA models developed for a series of 5-hydroxy-1H-indole-3-carboxylates is presented below. nih.gov
| Model | q² | r² | SEE | F-value |
|---|---|---|---|---|
| CoMFA (steric, electrostatic) | 0.689 | 0.965 | 0.082 | 148.751 |
| CoMSIA (steric, electrostatic, hydrophobic, H-bond acceptor) | 0.578 | 0.973 | 0.078 | 100.342 |
The high values of q² and r², coupled with a high F-value and low SEE, indicate that these models are statistically significant and have good predictive capabilities for the biological activity of this class of indole derivatives. nih.gov Such rigorous descriptor selection and model validation processes are essential for the development of reliable QSAR models that can guide the design of new, more potent analogues of this compound.
Based on a comprehensive search of available scientific literature, detailed experimental data specifically for "this compound" corresponding to the requested outline is not publicly available. While research exists on related indole derivatives, the strict requirement to focus solely on this specific compound prevents the inclusion of that data.
For instance, studies on compounds like "7-methyl-indole ethyl isothiocyanate" have explored effects on apoptosis and the cell cycle, and various methoxy-indole derivatives have been investigated for their biological activities, including the modulation of signaling pathways. However, direct experimental results for "this compound" in receptor binding assays, enzyme inhibition studies, specific cellular pathway modulation, or biophysical characterization are not present in the available literature.
One study mentions the synthesis of a derivative, "7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid," as a key intermediate in the development of cannabinoid ligands, which suggests that the primary research focus may have been on its derivatives rather than on the specified precursor itself.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound” due to the absence of specific research data in the public domain.
Molecular and Cellular Interaction Studies of 7 Methoxy 2 Methyl 1h Indole 3 Carboxylic Acid
Biophysical Characterization of Compound-Target Interactions
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
There are no available ITC studies in the searched literature that detail the binding thermodynamics of 7-methoxy-2-methyl-1H-indole-3-carboxylic acid with any specific biological target. Such studies would typically provide data on binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) changes upon binding, which are crucial for understanding the forces driving the molecular interaction. The absence of this data prevents the creation of a relevant data table and a detailed discussion of its thermodynamic binding profile.
X-ray Crystallography and NMR Spectroscopy for Binding Mode Elucidation
Similarly, the scientific literature lacks reports on the use of X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the binding mode of this compound to a protein or other macromolecule. These structural biology techniques are essential for visualizing the precise orientation and interactions of a compound within a binding site. Without such studies, a detailed analysis of its binding mode, including key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces, cannot be provided.
Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Applications
While indole (B1671886) scaffolds are commonly used in both SBDD and FBDD approaches for drug discovery, there is no specific information detailing the application of this compound in these contexts. Reports on the iterative process of designing and optimizing this specific molecule based on structural information of a biological target, or its use as a fragment to build more potent ligands, are not found in the available literature.
Computational and Theoretical Chemistry Applications in 7 Methoxy 2 Methyl 1h Indole 3 Carboxylic Acid Research
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 7-methoxy-2-methyl-1H-indole-3-carboxylic acid, and a biological target, typically a protein.
Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This method involves sampling a high number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. For indole (B1671886) derivatives, docking studies have been crucial in identifying potential biological targets and understanding structure-activity relationships. For instance, studies on 7-nitro-1H-indole-2-carboxylic acid derivatives used the CDOCKER docking program to predict their binding mode as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase). researchgate.net The docking results revealed key hydrogen bonding interactions between the carboxylate group of the indole and residues such as Thr27, Lys112, and Arg140, while the indole ring situated itself in a hydrophobic pocket. researchgate.net Similarly, docking could be employed for this compound to explore its potential as an inhibitor for various enzymes where indole is a known scaffold.
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and the specific molecular interactions that maintain the bound state. nih.gov Following docking, an MD simulation can be run to observe the behavior of the ligand in the binding pocket, confirming the stability of the predicted binding pose. nih.govnih.gov For example, a 100 ns MD simulation was used to confirm the dynamic stability of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid within the binding pocket of human placental aromatase, suggesting its potential as a therapeutic candidate. nih.gov This approach could validate the binding stability of this compound with its putative targets and elucidate the role of specific functional groups in the binding process.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are used to study the electronic properties of molecules, providing a deep understanding of their structure, stability, and reactivity. ijrar.org
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to predict a variety of properties. ijrar.orgmdpi.com DFT studies on indole derivatives have been successfully used to correlate experimental data with theoretical models. For a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations were employed to agree with experimental structural and spectroscopic data, confirming the molecular geometry and vibrational frequencies. mdpi.comsemanticscholar.org Such calculations can determine optimized molecular geometry, bond lengths, and bond angles. ijrar.org For this compound, DFT could be used to predict its infrared and Raman spectra, analyze its frontier molecular orbitals (HOMO-LUMO) to understand its chemical reactivity, and map its molecular electrostatic potential to identify regions prone to electrophilic or nucleophilic attack. nih.gov
A molecule's biological activity is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable conformations of a molecule by exploring its potential energy surface. beilstein-journals.org This is typically done by systematically rotating specific dihedral angles and calculating the energy of each resulting conformer. nih.gov For 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, a stable conformer was identified by scanning the potential energy surface before proceeding with further calculations and docking studies. nih.gov A similar analysis for this compound would be essential to determine its low-energy conformations, which are the most likely to be biologically active. This information is critical for accurate molecular docking and for understanding how the molecule might adapt its shape upon binding to a target.
Prediction of Molecular Properties for Analogue Design (e.g., pKa, LogP, Solubility, in silico ADME parameters)
Computational tools are widely used to predict the physicochemical and pharmacokinetic properties of drug candidates, a field known as ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process helps in designing better analogues.
For a closely related compound, 7-methoxy-4-methyl-1H-indole-2-carboxylic acid, the predicted pKa is 4.46. chemicalbook.com The pKa value is crucial as it determines the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. Other key properties like LogP (a measure of lipophilicity) and aqueous solubility can also be predicted computationally. These parameters are essential for evaluating a compound's "drug-likeness" according to frameworks like Lipinski's Rule of Five. nih.gov In silico ADME models can predict a compound's potential for oral bioavailability, metabolic stability, and potential toxicity, guiding the selection and optimization of lead compounds. nih.govijpsjournal.com
| Property | Predicted Value | Significance |
|---|---|---|
| pKa (Acidic) | ~4.46 (based on analogue) chemicalbook.com | Determines ionization state and solubility at physiological pH. |
| LogP | 2.1 (predicted for a similar quinoline) uni.lu | Measures lipophilicity, affecting membrane permeability and absorption. |
| Aqueous Solubility | Predictable via models (e.g., ESOL) ijpsjournal.com | Impacts formulation and bioavailability. |
| Polar Surface Area (TPSA) | 88.6 Ų (for an analogue) guidechem.com | Relates to hydrogen bonding potential and cell permeability. |
Virtual Screening Methodologies for Hit Identification
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target. biorxiv.orgresearchgate.net Instead of physically testing millions of compounds, virtual screening uses computer models to rapidly assess and prioritize candidates. researchgate.net
Libraries containing thousands to millions of compounds, including indole derivatives like this compound, can be screened against the 3D structure of a target protein using molecular docking algorithms. researchgate.net This process filters the library down to a manageable number of "hits" that show promising binding scores and interactions. biorxiv.org These hits can then be acquired or synthesized for experimental validation. This approach significantly accelerates the identification of novel lead compounds and has been successfully applied to find inhibitors for various targets, including metallo-β-lactamases. biorxiv.orgresearchgate.net
Studies on Non-Covalent Interactions and Crystal Packing
Non-covalent interactions, such as hydrogen bonds, π-stacking, and van der Waals forces, are critical in determining the three-dimensional structure of molecules in the solid state (crystal packing) and their interactions with biological targets. mdpi.comacs.org
X-ray crystallography combined with computational analysis is often used to study these interactions in detail. For example, a study of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid revealed that its crystal structure is stabilized by the formation of cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. mdpi.com The study also identified N-H···O hydrogen bonds between the indole NH group and an adjacent methoxy (B1213986) group, as well as weaker C-H···O contacts, all of which influence the spatial arrangement of the molecules. mdpi.com DFT calculations and Hirshfeld surface analysis can be used to quantify the strength and nature of these non-covalent interactions. mdpi.comacs.org Understanding the crystal packing of this compound is important for solid-state characterization and formulation, while knowledge of its non-covalent interaction potential is key to predicting its binding behavior with proteins. mdpi.com
Advanced Analytical Techniques in Mechanistic Research of 7 Methoxy 2 Methyl 1h Indole 3 Carboxylic Acid
High-Resolution Mass Spectrometry for Mechanistic Probe Studies
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for probing reaction mechanisms, offering unambiguous molecular formula determination of reactants, intermediates, and products. In the context of 7-methoxy-2-methyl-1H-indole-3-carboxylic acid, HRMS, particularly when coupled with techniques like electrospray ionization (ESI), provides vital insights into its chemical transformations.
Mechanistic studies often involve tracking the formation of transient intermediates or identifying low-concentration byproducts. HRMS provides the necessary sensitivity and mass accuracy to distinguish between species with very similar nominal masses. For instance, in studying the synthesis or degradation of the title compound, HRMS can confirm the elemental composition of each detected species, allowing researchers to piece together the reaction pathway.
Electron-impact mass spectrometry (EI-MS) studies on indole (B1671886) derivatives reveal characteristic fragmentation patterns that are crucial for structural confirmation. scirp.org The fragmentation of this compound would likely proceed through initial losses of common functional groups. The presence of the carboxylic acid suggests a primary fragmentation involving the loss of H₂O (18 Da) or CO₂ (44 Da). Subsequent fragmentation could involve the methoxy (B1213986) group (loss of CH₃, 15 Da, followed by CO, 28 Da) and cleavage of the indole ring structure itself. scirp.orgacs.org Tandem MS (MS/MS) experiments can further elucidate these fragmentation pathways, providing definitive structural information for reaction products and helping to characterize unknown metabolites or degradation products. nih.gov
Table 1: Plausible HRMS Fragmentation Profile for this compound (C₁₁H₁₁NO₃, Exact Mass: 205.0739)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Identity |
|---|---|---|---|
| 205.0739 [M+H]⁺ | 188.0706 | H₂O | Ion from decarboxylation and dehydration |
| 205.0739 [M+H]⁺ | 160.0757 | CO₂H | Decarboxylated molecular ion |
| 160.0757 | 145.0522 | CH₃ | Loss of methyl radical from methoxy group |
This table presents hypothetical data based on common fragmentation patterns of related indole derivatives.
X-ray Crystallography for Ligand-Protein Co-crystal Structure Determination
X-ray crystallography offers the definitive method for visualizing the interaction between a ligand and its protein target at atomic resolution. nih.gov Obtaining a co-crystal structure of this compound bound to its target protein provides a static, three-dimensional snapshot of the binding mode.
This technique reveals the precise orientation and conformation of the ligand within the binding pocket. frontiersin.org It allows for the detailed analysis of crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, that are responsible for binding affinity and selectivity. mdpi.com For example, a crystal structure could show the carboxylic acid group forming a salt bridge with a basic residue (like lysine (B10760008) or arginine) and the indole ring engaging in hydrophobic interactions within a nonpolar pocket of the protein. This structural information is invaluable for mechanism-of-action studies and for guiding further structure-based drug design efforts.
Spectroscopic Methods for Real-Time Interaction Monitoring (e.g., UV-Vis, Fluorescence Spectroscopy)
UV-Visible (UV-Vis) and fluorescence spectroscopy are versatile techniques for monitoring binding events in real-time, providing valuable kinetic and thermodynamic data.
UV-Vis Spectroscopy: The indole scaffold of this compound possesses a distinct chromophore that absorbs UV light. When the molecule binds to a protein, its local environment changes, which can lead to a shift in its maximum absorption wavelength (a solvatochromic shift) or a change in its molar absorptivity. christuniversity.in By titrating the protein with the ligand and monitoring these changes, a binding curve can be generated to determine the dissociation constant (Kd).
Fluorescence Spectroscopy: Indole derivatives are often naturally fluorescent. rsc.org The intrinsic fluorescence of the ligand can be exploited to study protein binding. Upon binding, the fluorescence intensity may be enhanced or quenched, and the emission maximum may shift. rsc.org Alternatively, if the target protein contains fluorescent amino acids like tryptophan, the binding of the ligand can quench the protein's intrinsic fluorescence. This quenching can be analyzed to calculate binding affinities and stoichiometry. These methods are highly sensitive and require only small amounts of material. impactfactor.org
Chromatographic Techniques for Compound Purity and Reaction Monitoring (e.g., HPLC, GC)
Chromatographic methods are essential for both the synthesis and analysis of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the final compound and for monitoring the progress of its synthesis. cipac.org Using a reversed-phase column (e.g., C18), a mobile phase typically consisting of acetonitrile (B52724) and water with an acid modifier (like formic or phosphoric acid), the compound can be separated from starting materials, reagents, and byproducts. cipac.orgmdpi.com A UV detector set to the absorbance maximum of the indole ring allows for sensitive detection and quantification. srce.hr By taking aliquots from a reaction mixture over time, HPLC can be used to track the consumption of reactants and the formation of products, providing crucial kinetic information. amazonaws.com
Gas Chromatography (GC): While less common for non-volatile carboxylic acids, GC can be used if the compound is first derivatized to a more volatile ester form (e.g., a methyl ester). rsc.org When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and definitive identification of components in a mixture, making it useful for analyzing side reactions or impurities. rsc.org
Table 3: Representative HPLC Conditions for Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm |
| Column Temp. | 25-30 °C |
These are typical starting conditions and would require optimization for the specific compound.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic acid |
| Lysine |
| Arginine |
| Tryptophan |
Future Research Directions and Unexplored Avenues for 7 Methoxy 2 Methyl 1h Indole 3 Carboxylic Acid
Development of Novel Synthetic Methodologies for Complex Analogues
The future development of drugs based on the 7-methoxy-2-methyl-1H-indole-3-carboxylic acid scaffold hinges on the ability to generate a diverse library of complex analogues. Current synthetic strategies often rely on classical indole (B1671886) syntheses like the Fischer or Bischler methods. chim.it While effective, these methods may have limitations when constructing highly functionalized or sterically hindered derivatives.
Future research should focus on developing more robust and versatile synthetic routes. Methodologies like palladium-catalyzed one-pot synthesis, which allows for the rapid assembly of multisubstituted indole-3-carboxylic acids, could be adapted and optimized for this specific scaffold. acs.org Such strategies can facilitate the introduction of a wide range of substituents, enabling a thorough exploration of the structure-activity relationship (SAR).
Furthermore, an improved, scalable procedure has been developed for a key intermediate, 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, which is used in the synthesis of cannabinoid ligands. researchgate.net This highlights the potential for developing specialized, high-yield syntheses for specific classes of analogues derived from the parent compound. The focus will be on creating modular and efficient reactions that allow for late-stage diversification, a crucial aspect of modern medicinal chemistry.
| Synthetic Approach | Description | Potential Advantage |
| Palladium-Catalyzed One-Pot Synthesis | Integrates nucleophilic substitution and cross-coupling reactions to build the indole core and add substituents in a single sequence. acs.org | High efficiency and modularity for rapid analogue generation. acs.org |
| Adaptation of Fischer/Bischler Synthesis | Modifying classical indole synthesis methods to accommodate novel starting materials and produce complex substitution patterns. chim.itrsc.org | Builds on well-established and understood chemical principles. |
| Flow Chemistry | Utilizing continuous-flow reactors to improve reaction efficiency, safety, and scalability for specific synthetic steps. | Enhanced control over reaction parameters, leading to higher yields and purity. |
Exploration of New Molecular Targets and Mechanisms (In Vitro/In Silico)
While the indole scaffold is known to interact with a multitude of biological targets, the specific molecular partners of this compound are not extensively characterized. nih.govnih.gov Future research must employ a combination of in vitro and in silico techniques to identify and validate novel molecular targets and elucidate the compound's mechanisms of action.
In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools for initial target prediction. biotechnologia-journal.orgnih.govresearchgate.net These computational approaches can screen large databases of proteins to identify potential binding partners based on structural complementarity. biotechnologia-journal.orgdovepress.com For instance, docking studies can predict the binding affinity and mode of interaction of the compound with the active sites of various enzymes or receptors, providing a rationale for subsequent experimental validation. japsonline.com
Once potential targets are identified computationally, in vitro assays are essential for confirmation. These can range from simple binding assays to more complex cell-based functional assays. For example, if in silico studies suggest an interaction with a specific kinase, in vitro kinase inhibition assays would be the next logical step. The anti-inflammatory properties of many indole derivatives, which often involve the modulation of pathways like NF-κB or COX-2, suggest that these could be fruitful areas of investigation. nih.gov
| Technique | Application | Research Goal |
| Molecular Docking | Predicts the preferred binding orientation of the compound to a molecular target. nih.govdovepress.com | Identify high-probability protein targets. |
| Molecular Dynamics | Simulates the movement of the compound and its target protein over time to assess binding stability. researchgate.net | Validate the stability of predicted ligand-protein complexes. |
| In Vitro Binding Assays | Quantifies the affinity of the compound for a purified target protein. | Confirm direct interaction with the predicted target. |
| Cell-Based Functional Assays | Measures the effect of the compound on a specific cellular pathway or function. | Determine the biological consequence of target engagement. |
Integration with Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. researchgate.netnih.gov These computational tools can be applied to the this compound scaffold to design novel analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov
ML models can be trained on existing datasets of indole derivatives to learn the complex relationships between chemical structure and biological activity (QSAR). researchgate.net These trained models can then predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. Generative models, a more advanced form of AI, can even design entirely new molecules from scratch that are optimized for a specific target and desired property profile. harvard.edu
The integration of AI and ML offers a data-driven approach to compound design, reducing the reliance on intuition and serendipity. nih.govdntb.gov.ua By analyzing vast chemical spaces, these technologies can identify novel structural motifs and substitution patterns that might be missed by human chemists, leading to the discovery of next-generation therapeutics. researchgate.net
Potential as a Scaffold for Chemical Biology Probes and Tools
The structural features of this compound make it an attractive scaffold for the development of chemical biology probes. These probes are essential tools for studying biological processes, validating drug targets, and visualizing molecular interactions in living systems.
By attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the core scaffold, researchers can create probes for various applications. For example, a fluorescently labeled version of a potent analogue could be used in cellular imaging studies to visualize its subcellular localization and interaction with its target protein. An analogue functionalized with a photo-crosslinking group could be used to covalently label its binding partners, facilitating their identification via proteomics. The indole-2-carboxamide framework has already been shown to be an effective scaffold for designing new agonists, demonstrating the versatility of the core structure. mdpi.com
The development of such probes would not only advance our understanding of the compound's own mechanism of action but also provide valuable tools for the broader biological research community.
Multidisciplinary Approaches and Collaborative Research Prospects
Maximizing the therapeutic potential of this compound will require a highly multidisciplinary and collaborative research effort. nih.govmdpi.com The complexity of modern drug discovery necessitates the integration of expertise from various scientific fields.
Synthetic chemists will be needed to devise novel methods for creating complex analogues (Section 8.1). Computational biologists and chemists will use in silico and AI/ML methods to guide the design of these analogues and predict their biological targets (Sections 8.2 and 8.3). Pharmacologists and cell biologists will then be required to perform the in vitro and in vivo experiments to validate these predictions and elucidate the compound's biological effects.
Such collaborative projects, bridging academic research and the pharmaceutical industry, will be crucial for translating the basic scientific potential of this indole scaffold into tangible therapeutic benefits. nih.gov The multifaceted nature of indole derivatives in medicine underscores the value of combining diverse research streams to unlock their full potential. ijpsjournal.com
Q & A
Q. What are the recommended synthetic routes for 7-methoxy-2-methyl-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis of indole carboxylic acid derivatives typically involves cyclization of phenylhydrazones or coupling reactions. For example, indole-3-carboxylic acid derivatives are synthesized via acid-catalyzed cyclization of appropriate phenylhydrazones, followed by hydrolysis or functional group modifications . Key parameters include:
- Temperature control : Maintaining 80–100°C during cyclization to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
- Catalysts : Use of coupling agents like EDC/HOBt for amidation or esterification of the carboxylic acid group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard analytical techniques include:
- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., methoxy at C7, methyl at C2) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (theoretical for : 219.0895 g/mol).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What safety precautions are essential when handling this compound?
While specific toxicological data for this compound are limited, general indole safety protocols apply:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Respiratory protection : Use NIOSH-approved N95 masks if airborne particles are generated during milling .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole derivatives?
Discrepancies in bioactivity data (e.g., varying IC values) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., methoxy vs. ethoxy groups) can alter target binding .
- Assay conditions : Variations in cell lines, incubation times, or solvent (DMSO concentration) affect results.
- Solution stability : Degradation under storage (e.g., light exposure) may reduce potency. Validate compound stability via HPLC before assays .
Q. What strategies are effective for improving the solubility and bioavailability of this compound?
- Salt formation : Convert the carboxylic acid to a sodium or potassium salt for enhanced aqueous solubility .
- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to increase lipophilicity and membrane permeability .
- Co-solvents : Use cyclodextrins or PEG-based formulations for in vivo studies .
Q. How can computational methods aid in predicting the biological targets of this compound?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets (e.g., COX-2 or kinase domains) .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with observed activities to guide structural optimization .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
Methodological Challenges and Solutions
Q. How should researchers address low yields in the final coupling step of indole-3-carboxylic acid derivatives?
Common issues and fixes:
Q. What experimental controls are critical when evaluating this compound’s in vitro anti-inflammatory activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
